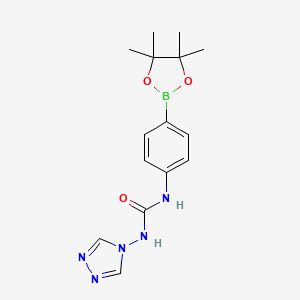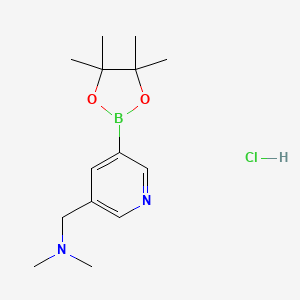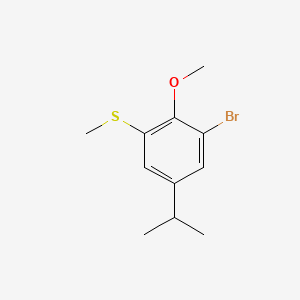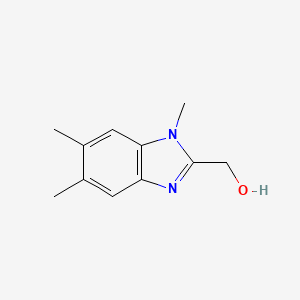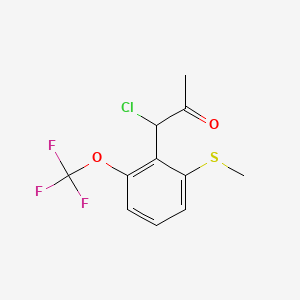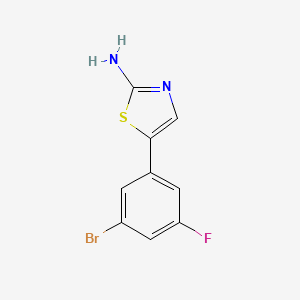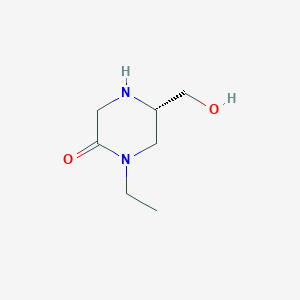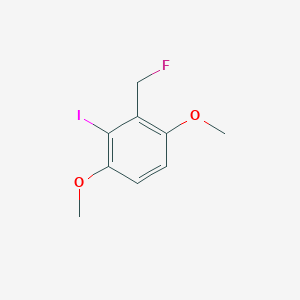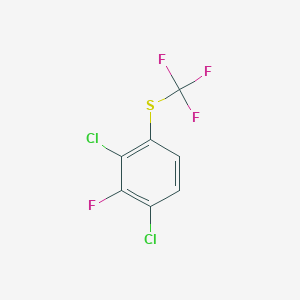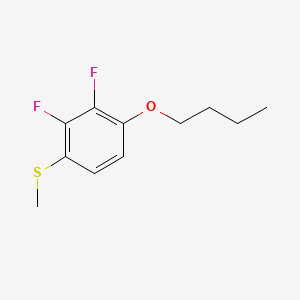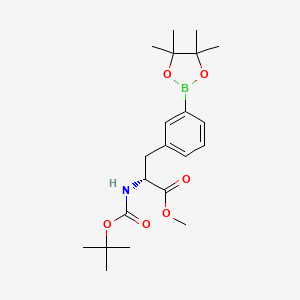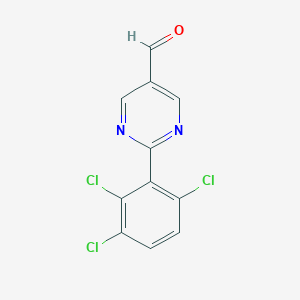![molecular formula C16H23NO4Si B14040786 3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Deprotection of the Boc group can be achieved using TFA or oxalyl chloride in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
科学研究应用
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid involves the selective protection and deprotection of functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The deprotection step, typically achieved using acidic conditions, releases the free amine, which can then participate in further chemical reactions .
相似化合物的比较
Similar Compounds
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid: This compound also features a Boc protecting group and is used in similar applications.
2-arylthiazolidine-4-carboxylic acid derivatives: These compounds exhibit similar structural features and are used in medicinal chemistry for their antibacterial properties.
Uniqueness
3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid is unique due to its specific structural arrangement, which includes a silicon atom within the ring structure. This feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.
属性
分子式 |
C16H23NO4Si |
|---|---|
分子量 |
321.44 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-3,1-benzazasiline-4-carboxylic acid |
InChI |
InChI=1S/C16H23NO4Si/c1-16(2,3)21-15(20)17-10-22(4,5)12-9-7-6-8-11(12)13(17)14(18)19/h6-9,13H,10H2,1-5H3,(H,18,19) |
InChI 键 |
RDONIAOGOZAUEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C[Si](C2=CC=CC=C2C1C(=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



